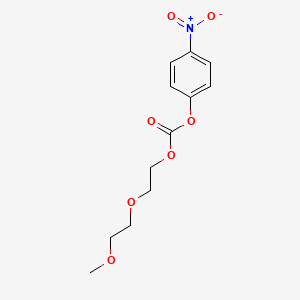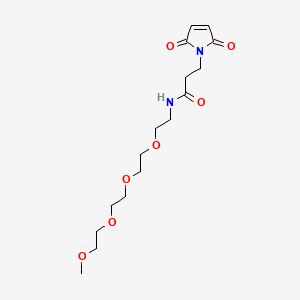
MRS 4062 triethylammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MRS 4062 triethylammonium salt is a selective P2Y4 receptor agonist . The chemical name is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt .
Molecular Structure Analysis
The molecular weight of MRS 4062 triethylammonium salt is 1022.09 . The molecular formula is C18H26N3O15P3.4(C2H5)3N .Physical And Chemical Properties Analysis
MRS 4062 triethylammonium salt is soluble in water and is supplied pre-dissolved at a concentration of 10mM . It should be stored at -20°C . .Applications De Recherche Scientifique
P2Y4 Receptor Agonist
MRS 4062 triethylammonium salt is a selective P2Y4 receptor agonist . P2Y4 receptors are a type of purinergic receptor, which are present in a variety of tissues throughout the body. They play a key role in many physiological processes, including inflammation, pain perception, and platelet aggregation.
Pharmacological Research
Given its role as a P2Y4 receptor agonist, MRS 4062 triethylammonium salt is often used in pharmacological research . Researchers can use this compound to selectively activate P2Y4 receptors in order to study their function and potential as therapeutic targets.
Drug Development
The selective activation of P2Y4 receptors by MRS 4062 triethylammonium salt also makes it a valuable tool in drug development . By understanding how this compound interacts with these receptors, scientists can design new drugs that mimic its effects or block its action.
Neurological Research
P2Y4 receptors are found in the central nervous system, so MRS 4062 triethylammonium salt can be used in neurological research . For example, it can help scientists study the role of these receptors in neurological disorders such as Alzheimer’s disease and multiple sclerosis.
Inflammation and Pain Studies
As mentioned earlier, P2Y4 receptors play a role in inflammation and pain perception. Therefore, MRS 4062 triethylammonium salt can be used in studies investigating the mechanisms of inflammation and pain .
Platelet Aggregation Studies
P2Y4 receptors are involved in platelet aggregation, a key process in blood clotting. MRS 4062 triethylammonium salt can be used in platelet aggregation studies to help researchers understand this process better .
Mécanisme D'action
Target of Action
The primary target of MRS 4062 triethylammonium salt is the P2Y4 receptor . This receptor is a part of the purinergic receptor family of G protein-coupled receptors. These receptors play a crucial role in many physiological processes, including inflammation, neuroprotection, and platelet aggregation .
Mode of Action
MRS 4062 triethylammonium salt acts as a selective agonist for the P2Y4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MRS 4062 binds to the P2Y4 receptor, activating it .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Action Environment
It is worth noting that the compound is stable at -20°c , suggesting that temperature could be an important factor in its storage and handling.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for MRS 4062 triethylammonium salt involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 4-(2-aminoethyl)benzenesulfonamide (AEBS) in the presence of triethylamine.", "Starting Materials": [ "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)", "4-(2-aminoethyl)benzenesulfonamide (AEBS)", "Triethylamine" ], "Reaction": [ "To a solution of DDQ (1.0 g, 3.7 mmol) in dry CH2Cl2 (20 mL) at 0°C was added triethylamine (1.0 mL, 7.4 mmol) dropwise.", "The mixture was stirred for 10 min at 0°C and then AEBS (0.5 g, 2.5 mmol) was added.", "The reaction mixture was stirred at 0°C for 2 h and then allowed to warm to room temperature and stirred for an additional 12 h.", "The solvent was removed under reduced pressure and the residue was dissolved in water (20 mL) and extracted with CH2Cl2 (3 × 20 mL).", "The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure.", "The residue was purified by column chromatography on silica gel using CH2Cl2/MeOH (95:5) as eluent to afford MRS 4062 triethylammonium salt as a yellow solid (0.4 g, 40%)." ] } | |
Numéro CAS |
1309871-50-8 |
Nom du produit |
MRS 4062 triethylammonium salt |
Formule moléculaire |
C42H86N7O15P3 |
Poids moléculaire |
1022.11 |
Nom IUPAC |
N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
Clé InChI |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(2-Methoxyethoxy)ethoxy]propan-1-OL](/img/structure/B609246.png)









